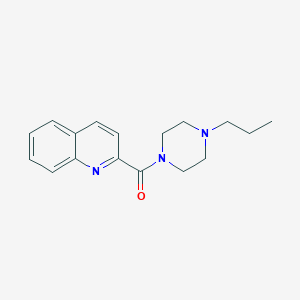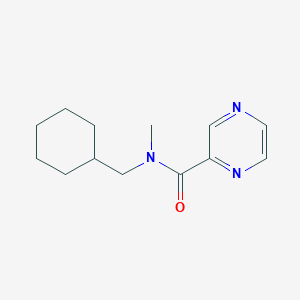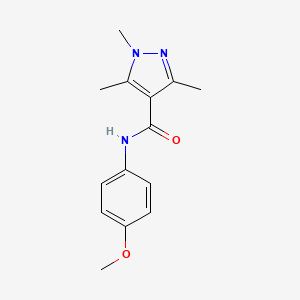
N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, commonly known as MTCP, is a synthetic compound that belongs to the pyrazole class of chemicals. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol in the body. MTCP has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, inflammation, and cancer.
Mecanismo De Acción
MTCP exerts its pharmacological effects by inhibiting the activity of 11β-HSD1, which is involved in the conversion of inactive cortisone to active cortisol in the body. Cortisol is a hormone that regulates various physiological processes, including glucose metabolism, immune function, and stress response. Inhibition of 11β-HSD1 leads to a reduction in cortisol levels, which in turn can improve glucose metabolism, reduce inflammation, and inhibit cancer cell growth.
Biochemical and Physiological Effects
MTCP has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic mice. It has also been shown to reduce inflammation in models of rheumatoid arthritis and colitis. In addition, MTCP has been shown to inhibit cancer cell growth in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MTCP for lab experiments is its high potency and specificity for 11β-HSD1 inhibition. This allows for precise control of the target enzyme activity and reduces the risk of off-target effects. However, one of the limitations of MTCP is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, its high lipophilicity may limit its bioavailability and distribution in vivo.
Direcciones Futuras
There are several potential future directions for research on MTCP. One area of interest is in the development of more potent and selective inhibitors of 11β-HSD1, which could lead to improved therapeutic efficacy and reduced side effects. Another area of interest is in the investigation of MTCP's potential anti-cancer properties, particularly in combination with other chemotherapeutic agents. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of MTCP in vivo, in order to optimize dosing and administration regimens for clinical use.
Métodos De Síntesis
MTCP can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The chalcone is then treated with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the carboxamide group through reaction with chloroacetyl chloride. The final product is obtained through purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
MTCP has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the treatment of metabolic disorders, such as type 2 diabetes and obesity. MTCP has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of these diseases. It has also been investigated for its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-13(10(2)17(3)16-9)14(18)15-11-5-7-12(19-4)8-6-11/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMROBQZOUJSBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)
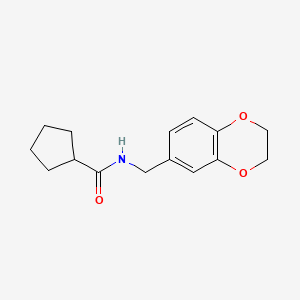
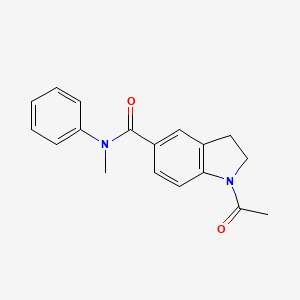
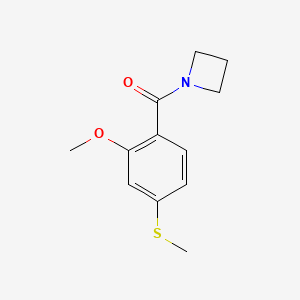
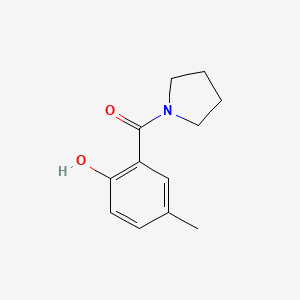
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)
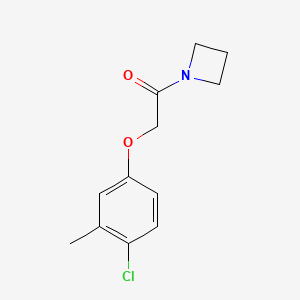
![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)
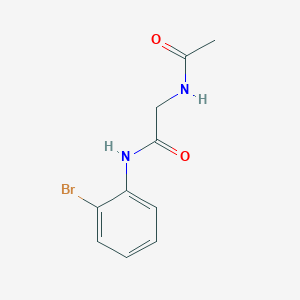
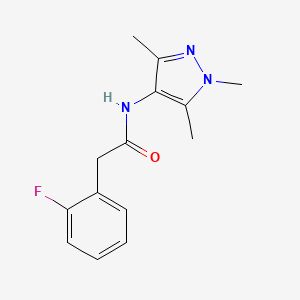
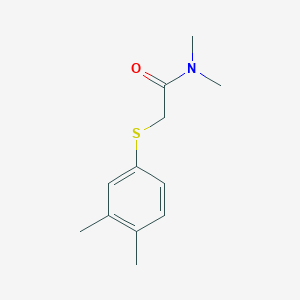
![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)
